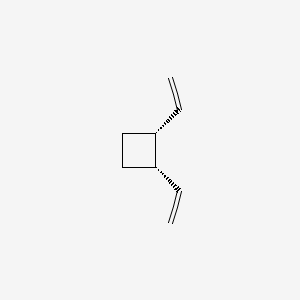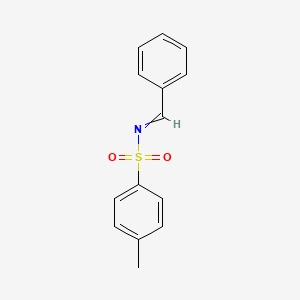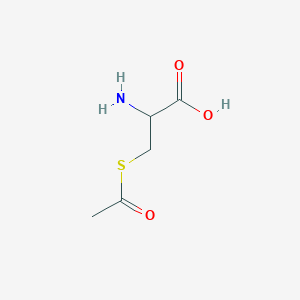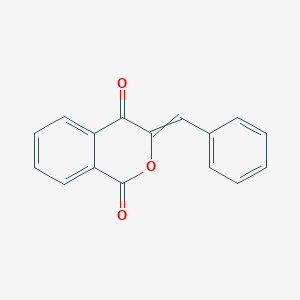
cis-1,2-Divinylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2-Divinylcyclobutane is an organic compound with the molecular formula C8H12 It is a cyclobutane derivative where two vinyl groups are attached to adjacent carbon atoms in a cis configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Divinylcyclobutane can be achieved through the photochemical dimerization of 1,3-butadiene. This process involves the irradiation of 1,3-butadiene in the presence of a photosensitizer, such as Michler’s ketone, under controlled conditions. The reaction is typically carried out in a Pyrex reaction vessel, which is evacuated and filled with butadiene. The mixture is then irradiated with a medium-pressure mercury arc lamp for an extended period, usually around 72 hours .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels and more efficient irradiation systems to ensure higher yields and purity of the product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
化学反応の分析
Types of Reactions: cis-1,2-Divinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diols or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of cyclobutane derivatives.
Substitution: The vinyl groups in this compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated cyclobutanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutanes.
科学的研究の応用
cis-1,2-Divinylcyclobutane has several scientific research applications, including:
Chemistry: It is used as a model compound in studying cycloaddition reactions and Cope rearrangements. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology: While not directly used in biological systems, derivatives of this compound are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound derivatives, particularly in the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various polymers and advanced materials due to its reactive vinyl groups.
作用機序
The mechanism of action of cis-1,2-Divinylcyclobutane in chemical reactions involves the participation of its vinyl groups in cycloaddition and rearrangement reactions. The compound undergoes Cope rearrangement, where the vinyl groups migrate to form a new cyclobutane ring structure. This rearrangement proceeds through an endo-boatlike transition state, which is stabilized by aromatic interactions . The molecular targets and pathways involved in these reactions are primarily the carbon-carbon double bonds and the cyclobutane ring system.
類似化合物との比較
trans-1,2-Divinylcyclobutane: The trans isomer of 1,2-Divinylcyclobutane has the vinyl groups in a trans configuration, leading to different reactivity and physical properties.
1,5-Cyclooctadiene: A related compound with a larger ring structure and two double bonds, often used in similar types of reactions.
1,2-Divinylcyclopropane: A smaller ring analog with different strain and reactivity characteristics.
Uniqueness of cis-1,2-Divinylcyclobutane: this compound is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans isomer. The cis configuration also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry.
特性
CAS番号 |
16177-46-1 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
1,2-bis(ethenyl)cyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2 |
InChIキー |
UHHCYAAVGADGGP-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCC1C=C |
同義語 |
cis-1,2-Divinylcyclobutane. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)



